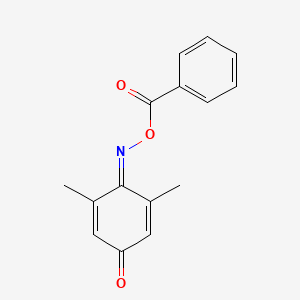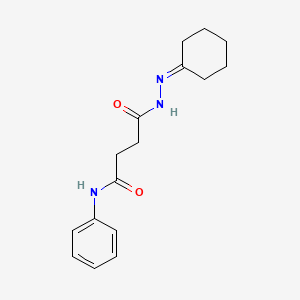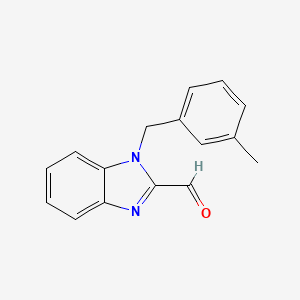![molecular formula C13H10FN5S B5694804 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine, also known as FPTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPTP is a pyridine-based compound that contains a tetrazole ring and a thiomethyl group.
科学的研究の応用
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of type 2 diabetes and obesity. This compound has also been reported to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
作用機序
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the inhibition of PTP1B activity. PTP1B is an enzyme that regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose metabolism. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in lab experiments include its specificity for PTP1B inhibition, its potential as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further study to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. One potential direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of this compound is a promising avenue for future research.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its inhibition of PTP1B activity, anticancer properties, and anti-inflammatory effects make it a promising target for further study. However, further research is needed to determine its safety and efficacy in humans.
合成法
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the reaction of 4-fluorophenylhydrazine with 2-bromo-5-(methylthio)pyridine in the presence of sodium azide and copper(I) iodide. The resulting product is then treated with potassium hydroxide to form this compound. This synthesis method has been reported in a research article by Liu et al. (2017).
特性
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5S/c14-10-4-6-12(7-5-10)19-13(16-17-18-19)20-9-11-3-1-2-8-15-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJIYPDQCKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)


![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)